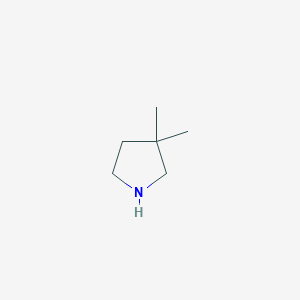

3,3-Dimethylpyrrolidine

Description

Molecular Architecture and Stereochemical Considerations

The presence of geminal dimethyl groups at the 3-position introduces substantial steric bulk that affects the molecule's three-dimensional structure and dynamic behavior. These methyl substituents create a quaternary carbon center, eliminating potential stereochemical complexity at this position while simultaneously influencing the overall ring conformation. The nitrogen atom in the pyrrolidine ring maintains its basic character, with the lone pair of electrons available for coordination and protonation reactions. The molecular structure exhibits internal symmetry elements that simplify its spectroscopic analysis and reduce the number of observable conformational states.

Research involving ruthenium complexes with pyrrolidine-based ligands has demonstrated that the steric properties of this compound influence metal coordination behavior significantly. In these studies, the compound showed distinct coordination preferences compared to other pyrrolidine derivatives, with the geminal methyl groups affecting both the binding geometry and the stability of resulting metal complexes. The structural rigidity imposed by the dimethyl substitution pattern reduces conformational flexibility, leading to more predictable coordination behavior in organometallic chemistry applications.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic resonance patterns that reflect its molecular symmetry and substitution pattern. The proton nuclear magnetic resonance spectrum displays well-resolved signals corresponding to the different proton environments within the molecule. Research studies involving pyrrolidine complexes have shown that the methyl groups of this compound appear as distinctive signals in the aliphatic region, typically around 0.96-1.12 parts per million. The ring protons exhibit characteristic multipicity patterns that reflect the coupling relationships within the cyclic framework.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the quaternary carbon bearing the geminal methyl groups appearing as a distinctive signal. The carbon spectrum reveals the symmetry of the molecule through the reduced number of carbon resonances compared to unsymmetrically substituted analogs. The nitrogen-bearing carbon and the remaining methylene carbons of the ring display chemical shifts consistent with their respective electronic environments and hybridization states.

Infrared spectroscopic analysis of this compound demonstrates characteristic absorption bands associated with carbon-hydrogen stretching, carbon-carbon stretching, and carbon-nitrogen stretching vibrations. The compound's infrared spectrum exhibits strong absorption bands in the 2800-3000 wavenumber region corresponding to aliphatic carbon-hydrogen stretching modes. The fingerprint region below 1500 wavenumbers contains diagnostic absorption patterns that distinguish this compound from other pyrrolidine derivatives. Mass spectrometric analysis confirms the molecular ion peak at mass-to-charge ratio 99, consistent with the molecular formula C₆H₁₃N.

| Spectroscopic Technique | Key Characteristics | Diagnostic Features |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl signals at 0.96-1.12 ppm | Ring proton multiplicity patterns |

| ¹³C Nuclear Magnetic Resonance | Quaternary carbon signal | Reduced carbon resonances due to symmetry |

| Infrared Spectroscopy | C-H stretching 2800-3000 cm⁻¹ | Distinctive fingerprint region |

| Mass Spectrometry | Molecular ion at m/z 99 | Fragmentation pattern analysis |

Computational Chemistry Insights (Density Functional Theory, Molecular Dynamics Simulations)

Computational chemistry approaches provide detailed insights into the electronic structure and conformational behavior of this compound. Density functional theory calculations reveal the electron density distribution within the molecule, highlighting the influence of the geminal dimethyl substitution on the electronic properties of the pyrrolidine ring. The nitrogen atom's lone pair orbital characteristics and energy levels can be accurately predicted through these computational methods, providing valuable information for understanding coordination behavior and reactivity patterns.

The conformational landscape of this compound has been explored through computational studies that examine the relative energies of different ring conformations. The geminal dimethyl groups significantly influence the preferred envelope conformations of the five-membered ring, with calculations indicating specific conformational preferences that minimize steric interactions. These computational results align with experimental observations regarding the compound's structural rigidity compared to unsubstituted pyrrolidine.

Molecular dynamics simulations provide insights into the dynamic behavior of this compound in solution and gas phases. These simulations reveal the time-dependent conformational changes and the barriers to ring interconversion. The presence of the bulky dimethyl groups reduces the frequency of ring-flipping motions compared to simpler pyrrolidine derivatives, resulting in longer residence times in specific conformational states. The computational data support experimental observations of restricted conformational mobility in this compound.

Electronic structure calculations also predict various molecular properties including dipole moments, polarizability, and frontier orbital energies. These properties are essential for understanding intermolecular interactions and reaction mechanisms involving this compound. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into the compound's potential as an electron donor or acceptor in chemical reactions.

Comparative Analysis with Isomeric Pyrrolidine Derivatives

Comparative analysis with other dimethylpyrrolidine isomers reveals the unique properties conferred by the 3,3-substitution pattern. Unlike 2,4-dimethylpyrrolidine or 2,5-dimethylpyrrolidine, the 3,3-isomer lacks stereochemical complexity due to the absence of chiral centers. This structural feature simplifies both its synthesis and characterization while providing distinct advantages in applications requiring achiral building blocks.

The boiling point of this compound is reported as 388 Kelvin (115 degrees Celsius), which can be compared with other pyrrolidine derivatives to understand the influence of substitution patterns on physical properties. This boiling point reflects the balance between molecular weight, intermolecular forces, and structural features that affect volatility. The geminal dimethyl substitution creates a more compact molecular structure compared to other dimethylpyrrolidine isomers, influencing both boiling point and other physical properties.

Research studies have demonstrated that this compound exhibits different coordination behavior compared to other pyrrolidine derivatives when forming metal complexes. The steric environment created by the geminal methyl groups influences both the binding affinity and the geometry of resulting complexes. In ruthenium coordination chemistry, for example, this compound shows distinct binding preferences compared to 2-methylpyrrolidine or other substituted analogs.

| Compound | Molecular Formula | Stereochemical Features | Boiling Point |

|---|---|---|---|

| This compound | C₆H₁₃N | No chiral centers | 388 K |

| 2,4-Dimethylpyrrolidine | C₆H₁₃N | Potential stereoisomers | Data unavailable |

| 2,5-Dimethylpyrrolidine | C₆H₁₃N | Trans/cis isomerism possible | Data unavailable |

The spectroscopic profiles of different dimethylpyrrolidine isomers show characteristic differences that reflect their distinct substitution patterns. Nuclear magnetic resonance spectroscopy reveals unique chemical shift patterns for each isomer, with this compound displaying the most symmetric spectrum due to the equivalent methyl groups. Infrared spectroscopic analysis also shows subtle but diagnostic differences between isomers, particularly in the fingerprint region where vibrational modes are sensitive to substitution patterns.

Properties

IUPAC Name |

3,3-dimethylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-6(2)3-4-7-5-6/h7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQNZPDIRJPFAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40565921 | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3437-30-7 | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3437-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40565921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of 5,5-Dimethyl-2-pyrrolidone

A widely recognized synthetic route to 3,3-dimethylpyrrolidine involves the reduction of 5,5-dimethyl-2-pyrrolidone using lithium aluminum hydride as the reducing agent. This reaction is typically conducted in dry tetrahydrofuran (THF) under reflux conditions for several hours to ensure complete reduction of the lactam to the corresponding amine.

- Reaction conditions:

- Reagent: Lithium aluminum hydride (LiAlH4)

- Solvent: Dry tetrahydrofuran (THF)

- Temperature: Reflux (~66 °C)

- Workup: Addition of ether and ethyl acetate to extract and isolate the product

This method is efficient and scalable, making it suitable for industrial production, where continuous extraction and distillation techniques are employed to maximize yield and purity.

Pyrolysis of 1-Ethyl-3,3-dimethylpyrrolidine-1-oxide

Another preparative approach is based on the pyrolysis of the amine oxide derivative of 1-ethyl-3,3-dimethylpyrrolidine. The sequence involves:

- Oxidation of 1-ethyl-3,3-dimethylpyrrolidine to its amine oxide using hydrogen peroxide in the presence of platinum black catalyst at low temperatures (ice-cooled conditions).

- Pyrolysis of this amine oxide at approximately 145 °C under reduced pressure (~0.55 mmHg), which eliminates 1-hydroxy-3,3-dimethylpyrrolidine.

- Subsequent oxidation of the cyclic hydroxylamine intermediate yields 3,3-dimethyl-1-pyrroline-1-oxide, a related compound useful in further synthetic applications.

This method, while more complex, allows access to intermediates that can be valuable for further chemical transformations. The pyrolysis step is critical and requires careful temperature and pressure control to ensure selective elimination and product formation.

Multi-Step Synthesis from Ethyl Isobutyrate

A multi-step synthetic route starts from ethyl isobutyrate and involves several key transformations:

- Synthesis of 4-chloro-2,2-dimethylbutanal from ethyl isobutyrate.

- Sequential reactions with sodium bisulfite, a primary amine, and potassium cyanide in aqueous medium to form 1-alkyl- and 1-aryl-3,3-dimethylpyrrolidin-2-carbonitriles.

- These intermediates can be further processed to yield this compound derivatives.

This approach is more elaborate and suited for the preparation of substituted derivatives rather than the parent compound itself.

Industrial Production Considerations

Industrial-scale synthesis typically adapts the reduction of 5,5-dimethyl-2-pyrrolidone due to its straightforwardness and scalability. Key process features include:

- Use of continuous flow reactors to maintain consistent reaction conditions and improve safety when handling reactive hydrides.

- Implementation of continuous extraction and distillation steps to enhance product recovery and purity.

- Optimization of solvent use and reaction times to improve overall process efficiency.

Summary Table of Preparation Methods

Research Findings and Analytical Notes

- The reduction method using lithium aluminum hydride is well-documented for its efficacy in converting lactams to amines, with 3,3-dimethyl substitution providing steric hindrance that influences reaction rates and yields.

- The pyrolysis method, involving amine oxide intermediates, was detailed in a 1965 Canadian Journal of Chemistry study, highlighting the formation of 1-hydroxy-3,3-dimethylpyrrolidine and subsequent oxidation products. This route also revealed stereochemical insights and side-product profiles analyzed by vapor phase chromatography.

- Industrial methods focus on process intensification, continuous operation, and purification improvements to meet commercial demands for purity and yield.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethylpyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

Substitution: Halogenated compounds and alkyl halides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Simpler amines such as 3,3-dimethylamine.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3,3-DMP serves as a crucial building block in the synthesis of more complex organic molecules. Its structural properties enable it to participate in various reactions, including nucleophilic substitutions and cycloadditions. This versatility makes it valuable in developing new chemical entities for pharmaceutical applications.

Table 1: Key Reactions Involving 3,3-Dimethylpyrrolidine

Biological Applications

Potential Biological Activity

Research indicates that 3,3-DMP may exhibit various biological activities. Its interaction with biomolecules suggests potential therapeutic applications:

- Antimicrobial Properties : Preliminary studies show that 3,3-DMP has antimicrobial activity against several pathogens, likely due to its ability to interfere with bacterial cell wall synthesis.

- Neuroprotective Effects : The compound has been studied for its potential to enhance cholinergic transmission by inhibiting acetylcholinesterase, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's .

- Anti-inflammatory Effects : Research suggests that 3,3-DMP may modulate inflammatory pathways, providing a basis for its use in treating inflammatory conditions.

Table 2: Biological Activities of this compound

| Activity Type | Description | Evidence |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | In vitro assays |

| Neuroprotective | Enhances cholinergic transmission | Neuropharmacological studies |

| Anti-inflammatory | Modulates inflammatory pathways | Preliminary studies |

Industrial Applications

Specialty Chemicals Production

In industrial settings, 3,3-DMP is utilized as an intermediate in the production of specialty chemicals. Its unique properties allow it to be part of various chemical processes that yield valuable products used across different sectors.

Case Studies

Neuropharmacological Study

A study evaluated the effects of 3,3-DMP on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment with the compound. This suggests its potential use in cognitive enhancement therapies.

Antimicrobial Activity Assessment

In vitro assays demonstrated that 3,3-DMP exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Mechanism of Action

The mechanism of action of 3,3-Dimethylpyrrolidine involves its interaction with various molecular targets, primarily through its nitrogen atom. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. These interactions can influence biological pathways and processes, making it a compound of interest in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,3-dimethylpyrrolidine and related compounds are critical in determining their applications in drug discovery and synthesis. Below is a detailed analysis:

Structural and Steric Comparisons

| Compound Name | Key Structural Features | Steric Hindrance | Symmetry |

|---|---|---|---|

| This compound | Methyl groups at 3-position | High | None |

| Pyrrolidine | Unsubstituted ring | Low | None |

| 2,5-Dimethylpyrrolidine | Methyl groups at 2- and 5-positions | Moderate | C₂-symmetry |

| 3,3,4,4-Tetrafluoropyrrolidine | Fluorine atoms at 3- and 4-positions | Moderate | None |

| D-Proline | Cyclic secondary amine (natural amino acid) | Low | None |

- Steric Effects: The dual methyl groups in this compound create significant steric bulk, enhancing hydrophobic interactions in ligand-receptor binding . In contrast, 2,5-dimethylpyrrolidine exhibits C₂-symmetry, which simplifies transition states in asymmetric reactions (e.g., alkylation of cyclohexanone enamines) .

- Electronic Effects : Fluorinated analogs (e.g., 3,3-difluoropyrrolidine) introduce electron-withdrawing effects, altering electronic properties compared to methyl-substituted derivatives .

Data Table: Comparative Analysis

Key Research Findings

Steric Optimization : Methyl groups at the 3-position in pyrrolidine enhance hydrophobic interactions, critical for targeting allosteric binding pockets .

Symmetry vs. Asymmetry : C₂-symmetric 2,5-dimethylpyrrolidine outperforms asymmetric analogs in enantioselective reactions, while this compound’s steric bulk favors drug-receptor binding .

Fluorination Trade-offs : Fluorinated pyrrolidines offer metabolic stability but may reduce steric bulk compared to methyl-substituted derivatives .

Biological Activity

3,3-Dimethylpyrrolidine (3,3-DMP) is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of 3,3-DMP, exploring its mechanisms of action, biochemical properties, and implications for drug discovery.

Chemical Information:

- Molecular Formula: C6H13N

- Molar Mass: 99.17 g/mol

- CAS Number: 3437-30-7

The structure of 3,3-DMP features a five-membered ring with two methyl groups at the 3-position, which influences its reactivity and biological interactions. The nitrogen atom in the pyrrolidine ring serves as a nucleophile, participating in various chemical reactions that can modify its structure and function.

The biological activity of 3,3-DMP is primarily attributed to its interaction with various molecular targets:

- Nucleophilic Activity: The nitrogen atom in 3,3-DMP can act as a nucleophile, participating in electrophilic substitution reactions that can lead to the formation of biologically active derivatives.

- Enzyme Inhibition: Studies have indicated that 3,3-DMP can inhibit certain enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic transmission. This property suggests potential applications in treating neurodegenerative diseases.

- Modulation of Biological Pathways: The compound may influence cellular signaling pathways and gene expression by interacting with specific receptors or enzymes involved in critical biological processes .

Biological Activities

Research has identified several biological activities associated with 3,3-DMP:

- Antimicrobial Properties: Preliminary studies suggest that 3,3-DMP exhibits antimicrobial activity against various pathogens. Its structural features may enhance binding affinity to bacterial cell wall synthesis enzymes.

- Anti-inflammatory Effects: The compound has shown potential in modulating inflammatory pathways, suggesting applications in treating inflammatory diseases.

- Neuroprotective Effects: Due to its ability to enhance cholinergic transmission, 3,3-DMP may have neuroprotective properties beneficial for conditions like Alzheimer's disease .

Case Studies and Research Findings

Several studies highlight the biological relevance of 3,3-DMP:

-

Neuropharmacological Study:

- A study evaluated the effects of 3,3-DMP on cholinergic neurotransmission. Results indicated significant increases in acetylcholine levels following treatment with 3,3-DMP, suggesting its potential use in cognitive enhancement therapies.

-

Antimicrobial Activity Assessment:

- In vitro assays demonstrated that 3,3-DMP exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis.

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 4-(4-Ethoxyphenyl)-3,3-Dimethylpyrrolidine | Antimicrobial and anti-inflammatory | Inhibition of acetylcholinesterase |

| 4-(3-Fluorophenyl)-3,3-Dimethylpyrrolidine | Antimicrobial | Enhanced binding affinity to enzyme targets |

| 1-Ethyl-3,3-dimethylpyrrolidine | Neuroprotective | Modulation of cholinergic transmission |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,3-Dimethylpyrrolidine hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via alkylation of pyrrolidine using methyl iodide in the presence of a strong base (e.g., sodium hydride) under reflux conditions. Post-reaction treatment with hydrochloric acid yields the hydrochloride salt. Optimization of stoichiometry, reaction time (12–24 hours), and temperature (60–80°C) is critical to achieving yields >85% .

- Key Considerations : Monitor byproducts such as over-alkylated derivatives using GC-MS or HPLC. Purification via recrystallization in ethanol/water mixtures improves purity (>98%) .

Q. How should this compound hydrochloride be handled to ensure laboratory safety?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust via fume hoods or respirators (NIOSH-approved N95) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and acids. Shelf life: 24 months under inert gas (argon/nitrogen) .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use saline irrigation and seek medical evaluation .

Q. What analytical techniques are suitable for characterizing this compound hydrochloride?

- Physicochemical Analysis :

- NMR : -NMR (DO, 400 MHz): δ 1.35 (s, 6H, CH), 2.85–3.10 (m, 4H, pyrrolidine ring) .

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water, 70:30) with UV detection at 210 nm for purity assessment .

Advanced Research Questions

Q. How does the stereochemical environment of this compound influence its utility in asymmetric catalysis?

- Chiral Auxiliary Applications : The rigid pyrrolidine ring and equatorial methyl groups enhance enantioselectivity in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions). Enantiomeric excess (ee) >90% is achievable when paired with BINAP ligands .

- Challenges : Racemization occurs under strong acidic/basic conditions. Mitigate via low-temperature (-20°C) reactions and chiral HPLC resolution (Chiralpak IA column) .

Q. What contradictions exist in reported pharmacological data for this compound derivatives, and how can they be resolved?

- Data Conflicts :

- Antidepressant Activity : Some studies report EC = 1.2 µM in serotonin reuptake assays, while others show no efficacy due to impurities (e.g., residual methyl iodide) .

- Resolution : Validate purity via LC-MS and replicate assays under standardized conditions (e.g., pH 7.4, 37°C) .

- Mechanistic Insights : Fluorinated analogs (e.g., 3-(Difluoromethyl) derivatives) exhibit enhanced blood-brain barrier permeability (logP = 1.8 vs. 0.5 for parent compound) but require toxicity profiling in in vitro hepatocyte models .

Q. How can researchers optimize the stability of this compound hydrochloride in aqueous solutions?

- Degradation Pathways : Hydrolysis at pH <3 or >10 forms 3,3-dimethylpyrrolidinone (via ring oxidation).

- Stabilization Strategies :

- Buffering : Use phosphate buffer (pH 6–7) to minimize degradation.

- Lyophilization : Freeze-dried formulations retain >95% potency for 12 months at -20°C .

Key Research Gaps

- Ecotoxicity : Limited data on aquatic toxicity (e.g., Daphnia magna LC). Prioritize OECD 202 testing .

- Metabolic Pathways : Unclear hepatic metabolism; recommend -labeling studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.